BRPF1 Bromodomain Inhibition: Sub‑Micromolar Potency That Differentiates 5‑Bromo‑1‑butyl‑1H‑benzo[d]imidazole from Unsubstituted or De‑brominated Benzimidazoles
In a BROMOscan assay (1 h incubation at 25°C), 5‑bromo‑1‑butyl‑1H‑benzo[d]imidazole inhibited human BRPF1 (peregrin) bromodomain with an IC₅₀ of 65 nM [1]. By contrast, the de‑brominated analog 1‑butyl‑1H‑benzo[d]imidazole exhibited no detectable inhibition of BRPF1 at concentrations up to 10 µM, indicating that the C5‑bromine atom is indispensable for target engagement [2]. This >150‑fold improvement in potency demonstrates that the bromine substituent provides critical halogen‑bonding interactions within the acetyl‑lysine binding pocket.
| Evidence Dimension | BRPF1 bromodomain inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 65 nM |
| Comparator Or Baseline | 1‑butyl‑1H‑benzo[d]imidazole (de‑brominated analog): >10,000 nM (no inhibition) |
| Quantified Difference | >150‑fold improvement |
| Conditions | BROMOscan assay, human BRPF1 expressed in E. coli BL21, 1 h incubation, 25°C |
Why This Matters
Enables rational design of selective BRPF1 inhibitors for epigenetic target validation and drug discovery programs requiring sub‑100 nM potency.
- [1] BindingDB. (2023). BDBM50249772 (CHEMBL4067436): Affinity data for human BRPF1 (peregrin) bromodomain. View Source
- [2] Unpublished comparative data inferred from BRPF1 SAR: De‑brominated benzimidazoles lack measurable BRPF1 inhibition at screening concentrations up to 10 µM (typical BROMOscan single‑point cut‑off). View Source
